![molecular formula C16H18N2O3S B4413778 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4413778.png)
1-(2-naphthylsulfonyl)-3-piperidinecarboxamide
Overview
Description
1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, also known as NPSB-113, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool in the field of neuroscience. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various neurotransmitters and other signaling molecules in the brain.
Mechanism of Action
The exact mechanism of action of 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of GABA receptors and a negative allosteric modulator of glutamate receptors. This results in an overall decrease in the activity of glutamate signaling and an increase in the activity of GABA signaling, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter signaling, the regulation of ion channels, and the modulation of synaptic plasticity. These effects have been found to be useful in studying the role of various signaling molecules in the brain and their contribution to various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters and signaling molecules, allowing for a more precise investigation of their roles in various processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation and require additional controls to be put in place.
Future Directions
There are many potential future directions for research involving 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. One area of interest is the investigation of the role of this compound in various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies could be conducted to better understand the precise mechanisms of action of this compound and its potential for use in the development of new therapeutics for various neurological and psychiatric conditions.
Scientific Research Applications
1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to modulate the activity of various neurotransmitters and other signaling molecules in the brain, including GABA, glutamate, and dopamine. As a result, this compound has been used to study the mechanisms of action of these molecules and their role in various physiological and pathological processes.
properties
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)14-6-3-9-18(11-14)22(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYDJJVNIIEUMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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